molecular formula C21H21F2N5O B2580351 4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one CAS No. 2380080-23-7

4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2580351
CAS No.: 2380080-23-7
M. Wt: 397.43
InChI Key: SCFGTGKHSZNQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, an azetidine ring, and a dihydropyridinone moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This is typically achieved through a condensation reaction between a fluorinated benzaldehyde and a suitable amine.

    Synthesis of the azetidine ring: The azetidine ring is formed via a cyclization reaction, often involving a nucleophilic substitution reaction.

    Coupling of the pyrimidine and azetidine rings: This step involves the use of a coupling reagent to link the two rings together.

    Introduction of the dihydropyridinone moiety: This is achieved through a series of reactions, including reduction and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents that are environmentally friendly and cost-effective is also crucial.

Chemical Reactions Analysis

Types of Reactions

4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one
  • 5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl derivatives
  • Azetidin-3-yl compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the presence of fluorine atoms, which enhance its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

4-[[[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O/c1-26-8-7-14(9-18(26)29)10-27(2)17-11-28(12-17)21-19(23)20(24-13-25-21)15-3-5-16(22)6-4-15/h3-9,13,17H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFGTGKHSZNQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.